molecular formula C15H15F3N2O2S B2652623 N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-16-0

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide

Cat. No.: B2652623
CAS No.: 337924-16-0
M. Wt: 344.35
InChI Key: XENMMTNFZOPHCZ-UHFFFAOYSA-N
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Description

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide (CAS 337924-30-8) is a synthetic sulfamide derivative of interest in medicinal chemistry and biological research. Sulfamide derivatives are a significant class of compounds known for their wide spectrum of pharmacological activities. The core sulfonamide functional group, a key feature in this molecule, has historically been the basis for broad-spectrum synthetic antimicrobial agents and is present in a diverse range of modern therapeutics, including diuretics, anticonvulsants, and antimalarials . The molecular structure of this compound incorporates a benzyl group and a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group is a common and valuable motif in contemporary drug discovery due to its ability to influence the electronic properties, metabolic stability, and lipophilicity of a molecule, which can in turn affect its bioavailability and binding affinity to biological targets . While the specific biological profile of this compound is a subject for ongoing investigation, research into structurally related N-trifluoromethylthio sulfonimidamides has demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis , with some analogs showing Minimum Inhibitory Concentration (MIC) values as low as 4–8 μg/mL, comparable to first-line antibiotics . This suggests potential research applications for this sulfamide compound in exploring new anti-infective agents. Furthermore, the presence of the sulfamide backbone makes it a relevant candidate for studying enzyme inhibition mechanisms, as sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate synthase (DHPS) in bacterial folate synthesis . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMMTNFZOPHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide typically involves the reaction of benzylamine derivatives with sulfamide under specific conditions. One common method includes the use of trifluoromethylbenzylamine as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-[3-(trifluoromethyl)benzyl]sulfamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular components and disrupt normal cellular functions .

Comparison with Similar Compounds

N-(2-Fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide (CAS: 337924-34-2)

This analog replaces the benzyl group with a 2-fluorobenzyl substituent. Such modifications could influence binding affinity in enzyme inhibition or receptor interactions.

Sulfamide vs. Carboxamide Backbone

Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, CAS: 66332-96-5) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, CAS: 69581-33-5) are carboxamides with trifluoromethyl or halogenated aryl groups. Unlike sulfamides, carboxamides exhibit stronger hydrogen-bonding capacity due to the carbonyl group, which may enhance target binding but reduce metabolic stability.

Functional Analogs in Agrochemicals

Compound Name CAS Core Structure Key Substituents Use
Target Sulfamide 63187-29-1 Sulfamide Benzyl, 3-CF₃-benzyl Research compound
Flutolanil 66332-96-5 Carboxamide 3-Isopropoxy-phenyl, 2-CF₃-benzyl Fungicide
Cyprofuram 69581-33-5 Carboxamide 3-Chlorophenyl, tetrahydrofuran Herbicide
Flubenzimine 37847-11-5 Triazine Bis-CF₃-imino, thiazolidinylidene Insecticide

Key Observations :

  • Metabolic Stability : Sulfamides generally exhibit slower hydrolysis than carboxamides, which may prolong in vivo activity.
  • Bioactivity : Flutolanil’s fungicidal activity is attributed to succinate dehydrogenase inhibition, while sulfamides might target different pathways due to their distinct hydrogen-bonding profiles.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Group : Enhances electron-withdrawing effects, stabilizing negative charges in the sulfamide core. This could modulate interactions with positively charged enzyme pockets.
  • Benzyl vs. Halogenated Benzyl : The 2-fluorobenzyl analog (CAS: 337924-34-2) may exhibit reduced solubility in polar solvents compared to the parent compound due to increased steric bulk.
  • Synthetic Accessibility : Sulfamides like the target compound are typically synthesized via sulfamidation of benzylamines with sulfonyl chlorides, whereas carboxamides (e.g., flutolanil) require acyl chloride intermediates.

Biological Activity

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide is a sulfonamide derivative with significant biological activity, particularly in antimicrobial and antifungal domains. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H15F3N2O2SC_{15}H_{15}F_{3}N_{2}O_{2}S and a molar mass of 344.35 g/mol. Its structure includes a sulfamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties and efficacy against resistant bacterial strains.

Antimicrobial Properties

This compound exhibits notable antibacterial and antifungal activities. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies on structurally related sulfonamides have shown effectiveness against Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa .

  • Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values ranging from 10-40 μM against several bacterial strains, suggesting that this compound may exhibit comparable or enhanced activity due to its unique structural features .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoromethyl group facilitates better membrane penetration, allowing the compound to disrupt normal cellular functions effectively. This action is crucial for its antimicrobial efficacy, particularly in inhibiting bacterial cell division and growth through interference with folic acid synthesis pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activity of this compound.

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N-benzylsulfamideC₁₄H₁₅N₂O₂SLacks trifluoromethyl groupModerate antibacterial
4-trifluoromethylbenzenesulfonamideC₁₄H₁₂F₃N₃O₂SDifferent aromatic substitutionHigh antifungal
N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamideC₁₅H₁₄F₄N₂O₂SDifferent halogen substitutionEnhanced antibacterial

The trifluoromethyl group in this compound is pivotal in enhancing its biological activity compared to other sulfonamides, potentially leading to improved efficacy against resistant bacterial strains.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antibacterial Activity : A study indicated that derivatives similar to this compound showed significant inhibition against multi-drug resistant bacteria, emphasizing the need for novel antibiotics in clinical settings .
  • Antifungal Properties : Research has shown that compounds containing sulfamide groups can effectively combat fungal infections, making them valuable in both medicinal and agricultural contexts.

Q & A

Q. What synthetic strategies are recommended for preparing N-Benzyl-N'-[3-(Trifluoromethyl)benzyl]sulfamide?

  • Methodological Answer : The synthesis of this sulfamide likely involves nucleophilic substitution between a benzylamine derivative and a sulfonyl chloride precursor. For instance, 3-(Trifluoromethyl)benzyl bromide (a common intermediate with a reactive benzyl bromide group) can be used to introduce the trifluoromethylbenzyl moiety via substitution reactions . Purification steps may include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Analytical validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. Which analytical techniques are essential for characterizing This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (in deuterated DMSO or CDCl3_3) to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).
  • Mass Spectrometry : HRMS (ESI or EI mode) for molecular ion verification.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability for storage conditions.

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Cell Viability Assays : CCK-8 or MTT assays (e.g., DU145 and PC3 prostate cancer cells) to determine IC50_{50} values .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining to assess G1/S/G2 phase arrest .
  • Western Blotting : For preliminary mechanistic insights (e.g., LC3-II/p62 for autophagy, phospho-ERK/mTOR for pathway modulation) .

Advanced Research Questions

Q. How does This compound modulate autophagy-related pathways in cancer cells?

  • Methodological Answer :
  • Mechanistic Studies : Use pathway-specific inhibitors (e.g., U0126 for ERK, rapamycin for mTOR) to dissect autophagy regulation. In DU145 cells, co-treatment with U0126 reverses LC3-II upregulation and suppresses ERK phosphorylation, confirming ERK-dependent autophagy induction .
  • Dose-Response Profiling : Compare effects across cell lines (e.g., DU145 vs. PC3) to identify cell-type-specific responses. For instance, 20 µM may induce G1 arrest in DU145 (75.08% vs. 48.32% control) but show variability in other lines .
  • Time-Course Experiments : Track dynamic changes in SQSTM1/p62 degradation and LC3-II accumulation over 24–72 hours.

Q. How can researchers resolve contradictions in dose-response data across different biological models?

  • Methodological Answer :
  • Multi-Assay Validation : Combine CCK-8 viability data with flow cytometry (apoptosis/necrosis markers) and clonogenic assays to rule out off-target effects.
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare significance thresholds (e.g., p < 0.05 vs. p < 0.01) .
  • Omics Integration : Transcriptomic or proteomic profiling (RNA-seq, phosphoproteomics) to identify confounding pathways in resistant cell lines.

Q. What structural modifications could enhance the bioactivity of this sulfamide derivative?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Substituent Variation : Replace benzyl groups with bulkier aryl rings (e.g., naphthyl) or electron-withdrawing groups (e.g., nitro) to modulate solubility and target affinity .
  • Sulfamide Backbone Optimization : Introduce methyl or ethyl groups to the sulfamide nitrogen to alter steric hindrance and metabolic stability .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding to autophagy-related targets (e.g., ATG4B, PI3K) .

Q. What experimental designs are recommended for assessing off-target effects in kinase inhibition studies?

  • Methodological Answer :
  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended targets.
  • CRISPR/Cas9 Knockout Models : Generate ATG5/7 or mTOR-knockout cell lines to validate pathway specificity .
  • Cross-Species Toxicity Testing : Evaluate compound effects in primary human vs. murine cells to assess translational relevance.

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